
2-(Ethylsulfanyl)cyclopentan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylsulfanyl)cyclopentan-1-OL is an organic compound with the molecular formula C7H14OS It is a cyclopentanol derivative where an ethylsulfanyl group is attached to the second carbon of the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)cyclopentan-1-OL can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethyl mercaptan in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the use of a catalyst such as sodium borohydride to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods. One such method includes the catalytic hydrogenation of cyclopentene in the presence of ethyl mercaptan. This process can be optimized for higher yields by controlling the temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylsulfanyl)cyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound back to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylsulfanyl group, leading to the formation of different substituted cyclopentanols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, alcohol derivatives.
Substitution: Substituted cyclopentanols.
Wissenschaftliche Forschungsanwendungen
2-(Ethylsulfanyl)cyclopentan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Ethylsulfanyl)cyclopentan-1-OL involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The cyclopentanol moiety may also play a role in the compound’s overall activity, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentan-1-OL: A simpler analog without the ethylsulfanyl group.
2-(Methylsulfanyl)cyclopentan-1-OL: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.
Cyclopentanol: The parent compound without any substituents.
Uniqueness
2-(Ethylsulfanyl)cyclopentan-1-OL is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6636-63-1 |
|---|---|
Molekularformel |
C7H14OS |
Molekulargewicht |
146.25 g/mol |
IUPAC-Name |
2-ethylsulfanylcyclopentan-1-ol |
InChI |
InChI=1S/C7H14OS/c1-2-9-7-5-3-4-6(7)8/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
MCVRYKRBWROZDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1CCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



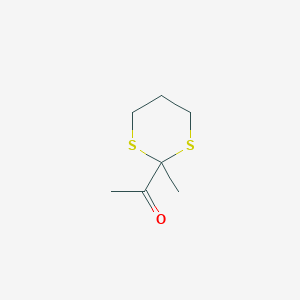

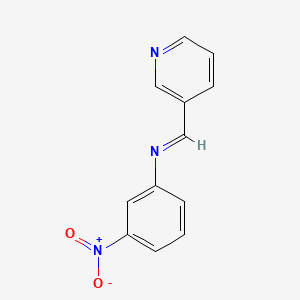
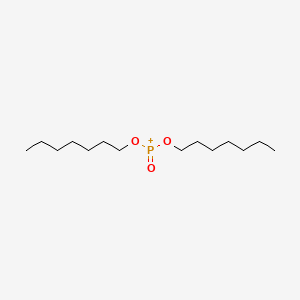
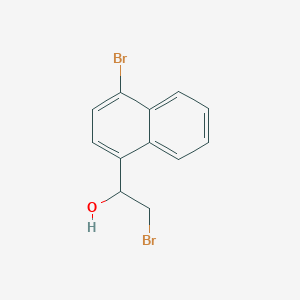
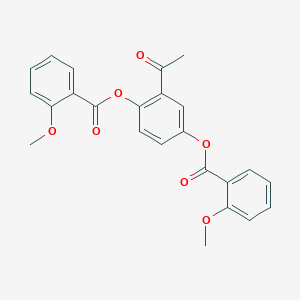

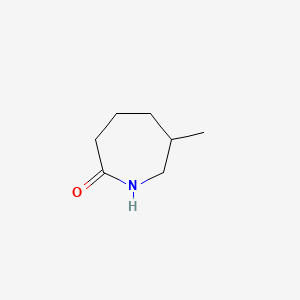
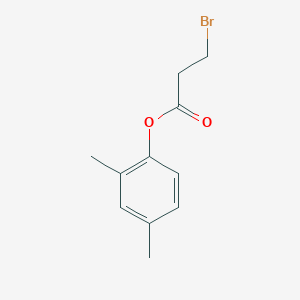
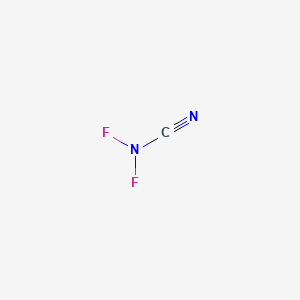


![2-[(Diethylamino)methyl]-4-methylphenyl benzoate](/img/structure/B14733103.png)
